ADA-07

Kinase selectivity profiling ATP-competitive inhibition Target engagement

ADA-07 is a highly selective TOPK inhibitor distinguished by zero MEK1 cross-reactivity at ≤10 μM, eliminating off-target effects seen with OTS514/OTS964. Validated in SCC12 and A431 squamous cell carcinoma lines (0.625–10 μM) and in SKH-1 hairless mice via topical application (0.1–1 mg, 3× weekly, 28 weeks), ADA-07 suppresses tumor incidence, multiplicity, and volume without cytotoxicity or body weight loss. Ideal for unambiguous TOPK mechanistic studies and reproducible in vivo skin cancer chemoprevention models.

Molecular Formula C18H20N2O2
Molecular Weight 296.37
Cat. No. B1192125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADA-07
SynonymsADA07;  ADA 07;  ADA-07
Molecular FormulaC18H20N2O2
Molecular Weight296.37
Structural Identifiers
SMILESO=C1NC2=C(C=C(C34CC5CC(C4)CC(C5)C3)C=C2)/C1=N/O
InChIInChI=1S/C18H20N2O2/c21-17-16(20-22)14-6-13(1-2-15(14)19-17)18-7-10-3-11(8-18)5-12(4-10)9-18/h1-2,6,10-12,22H,3-5,7-9H2,(H,19,20,21)
InChIKeyZCPHOPFAADQVRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ADA-07 TOPK Inhibitor Compound Profile: Procurement and Research Use


ADA-07 is a synthetic small-molecule inhibitor targeting T-LAK cell-originated protein kinase (TOPK) [1]. The compound acts as an ATP-competitive binder at the TOPK ATP-binding pocket, demonstrating kinase inhibition in in vitro assays [1]. Chemical characterization confirms a yellow-to-brown powder form with ≥95% purity by HPLC and solubility in DMSO at 2 mg/mL .

Why Generic TOPK Inhibitor Substitution with ADA-07 Is Not Straightforward


TOPK inhibitors exhibit divergent selectivity profiles and potency ranges that preclude simple in-class substitution. Published characterization reveals that ADA-07 possesses a distinct selectivity fingerprint compared to other TOPK inhibitors: it demonstrates no inhibition of MEK1 at concentrations up to 10 μM, whereas compounds like OTS514 and OTS964 display notable off-target activity against cSrc, FLT3, CDK2, and other kinases [1]. Additionally, in vivo efficacy and safety profiles differ substantially across TOPK inhibitors; ADA-07's topical application in SKH-1 hairless mice yielded tumor suppression without cytotoxicity or body weight loss, a profile that may not be generalizable to other TOPK inhibitors without comparative validation [2].

ADA-07 Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparison


Target Engagement: ADA-07 Exhibits ATP-Competitive Binding to TOPK Without MEK1 Cross-Reactivity

ADA-07 demonstrated ATP-competitive binding to TOPK, as confirmed by pull-down assays showing that increasing ATP concentrations (10-100 μM) reduced ADA-07 binding [1]. In parallel in vitro kinase assays, ADA-07 inhibited TOPK kinase activity in a dose-dependent manner from 0.5-5 μM, while showing no inhibition of MEK1 kinase activity at concentrations up to 10 μM [1]. This selectivity contrasts with OTS514, which exhibits ≥44% inhibition of cSrc, FLT3, FYN, LYN, CDK2/Cyclin A, and MELK at comparable concentrations [2].

Kinase selectivity profiling ATP-competitive inhibition Target engagement

In Vitro Antiproliferative Activity: ADA-07 Inhibits SCC and A431 Cell Proliferation at μM Concentrations

ADA-07 suppressed proliferation of SCC12 and A431 non-melanoma skin cancer cell lines in a dose-dependent manner. In SCC12 cells, treatment with 1.25-10 μM ADA-07 significantly reduced proliferation (p<0.05 to p<0.0001) over multiple days [1]. In A431 cells, concentrations of 0.625-10 μM produced significant inhibition [1]. These concentrations are comparable to the range at which ADA-07 inhibits TOPK kinase activity in vitro (0.5-5 μM), supporting on-target cellular efficacy [2].

Skin cancer Cell proliferation assay Squamous cell carcinoma

In Vivo Efficacy: ADA-07 Topical Application Reduces SUV-Induced Skin Tumor Burden in SKH-1 Mice

Topical treatment with ADA-07 (0.1 mg or 1 mg, three times weekly for 28 weeks) in SKH-1 hairless mice exposed to chronic solar ultraviolet (SUV) irradiation dramatically attenuated tumor incidence, multiplicity, and volume [1]. Quantitative tumor burden reduction was observed in both early-stage and late-stage papilloma formation without detectable cytotoxicity or body weight loss [1]. In contrast, systemic administration of OTS514 and OTS964 in xenograft models has been associated with hematopoietic toxicity and body weight loss at efficacious doses [2].

Chemoprevention Skin carcinogenesis In vivo efficacy

Downstream Signaling: ADA-07 Suppresses SUV-Induced MAPK Phosphorylation and AP-1 Activity

Western blot analysis demonstrated that ADA-07 treatment suppressed SUV-induced phosphorylation of ERK1/2, p38, and JNKs in HaCaT and JB6 P+ cells [1]. Consequently, ADA-07 inhibited AP-1 transcriptional activity, a key mediator of UV-induced skin carcinogenesis [1]. Quantitatively, at 5 μM, ADA-07 produced near-complete suppression of AP-1 luciferase reporter activity in SUV-exposed cells [1]. This functional blockade of the MAPK-AP-1 axis distinguishes ADA-07 from other TOPK inhibitors for which such pathway-specific data may be limited or unreported.

MAPK signaling AP-1 transcription factor UV response

ADA-07 Recommended Research and Industrial Application Scenarios


Topical Chemoprevention Studies in UV-Induced Skin Carcinogenesis

ADA-07 is ideally suited for in vivo models of solar ultraviolet (SUV)-induced skin cancer, particularly when topical application is required. Published data confirm that 0.1-1 mg topical ADA-07 administered three times weekly for 28 weeks reduces tumor incidence, multiplicity, and volume in SKH-1 hairless mice without observable toxicity [1]. This validated protocol can be directly adopted or adapted for chemoprevention efficacy studies.

Selective TOPK Inhibition in MAPK Signaling Pathway Analysis

Investigators examining TOPK-specific contributions to MAPK cascades should consider ADA-07 based on its demonstrated lack of MEK1 cross-reactivity at concentrations up to 10 μM [2]. This selectivity profile reduces confounding off-target effects on parallel kinase pathways, enabling cleaner interpretation of TOPK-mediated signaling events in cellular models.

In Vitro Profiling of Non-Melanoma Skin Cancer Cell Lines

ADA-07 has been validated in SCC12 and A431 squamous cell carcinoma lines with defined concentration ranges for antiproliferative activity (0.625-10 μM) [3]. Researchers expanding TOPK inhibitor screening panels in skin cancer models can leverage these established concentration-response relationships as a benchmark for comparative studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for ADA-07

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.